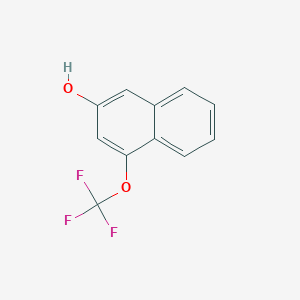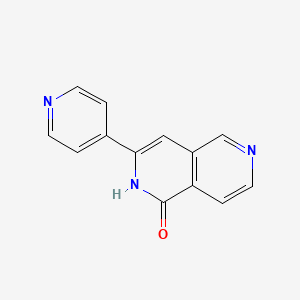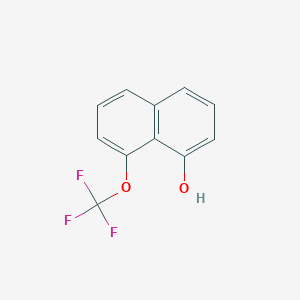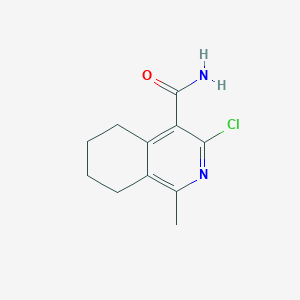
1-(Trifluoromethoxy)-3-naphthol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Trifluoromethoxy)-3-naphthol is a compound that features a trifluoromethoxy group attached to a naphthol structure. The trifluoromethoxy group is known for its high electronegativity and lipophilicity, which can significantly alter the chemical and biological properties of the molecules it is part of . This compound is of interest in various fields, including pharmaceuticals and agrochemicals, due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where a trifluoromethoxylating reagent reacts with a naphthol derivative . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the nucleophilic attack.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of advanced trifluoromethoxylating reagents has also been explored to improve the efficiency and selectivity of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Trifluoromethoxy)-3-naphthol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various hydroxy derivatives .
Aplicaciones Científicas De Investigación
1-(Trifluoromethoxy)-3-naphthol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the development of agrochemicals and materials with enhanced properties.
Mecanismo De Acción
The mechanism of action of 1-(Trifluoromethoxy)-3-naphthol involves its interaction with various molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
- 1-(Trifluoromethoxy)-2-naphthol
- 1-(Trifluoromethoxy)-4-naphthol
- 2-(Trifluoromethoxy)-3-naphthol
Comparison: 1-(Trifluoromethoxy)-3-naphthol is unique due to the position of the trifluoromethoxy group, which can significantly influence its chemical reactivity and biological activity compared to its isomers. The specific placement of the trifluoromethoxy group can affect the compound’s stability, lipophilicity, and interaction with biological targets .
Propiedades
Fórmula molecular |
C11H7F3O2 |
|---|---|
Peso molecular |
228.17 g/mol |
Nombre IUPAC |
4-(trifluoromethoxy)naphthalen-2-ol |
InChI |
InChI=1S/C11H7F3O2/c12-11(13,14)16-10-6-8(15)5-7-3-1-2-4-9(7)10/h1-6,15H |
Clave InChI |
KOKOFIYAVMSSEL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C=C2OC(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Methoxy-4,9-dimethyl-1,3-dihydronaphtho[2,3-c]furan](/img/structure/B11880560.png)









![6-Methyl-1H-benzo[d]imidazol-2-amine hydrobromide](/img/structure/B11880614.png)

